

molecular structure of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one

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Compound of Interest

Compound Name:	6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one
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An In-Depth Technical Guide to the Molecular Structure of **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and scientific context of **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one**. This compound belongs to the pyridinone class of heterocycles, which are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities and favorable physicochemical properties.^{[1][2][3]} This document elucidates the molecule's structural architecture, including its key tautomeric equilibrium, and details the analytical methodologies essential for its unambiguous characterization. We further explore its synthesis, reactivity, and known biological significance, contextualizing its potential as a versatile building block in modern drug discovery programs. The guide integrates established experimental protocols with computational workflows, offering a holistic view for professionals engaged in chemical synthesis and pharmaceutical development.

The Pyridinone Scaffold: A Privileged Structure in Medicinal Chemistry

Pyridinone derivatives have garnered significant attention in drug discovery due to their remarkable versatility.^{[2][4]} The core pyridinone ring is a six-membered heterocyclic scaffold that can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen and ring nitrogen).^{[1][5]} This dual capacity allows pyridinone-containing molecules to mimic peptide bonds and form critical interactions within the active sites of biological targets, such as kinase hinge regions.^{[1][2][4]}

Furthermore, the pyridinone scaffold is considered a valuable bioisostere for amides, phenols, and other heterocyclic rings, enabling chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability.^[3] The derivatizable positions on the ring provide a platform for extensive structure-activity relationship (SAR) studies, leading to the development of compounds with a broad spectrum of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory activities.^{[1][5]} The subject of this guide, **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one**, embodies this potential, with its specific functional groups poised for strategic modification and interaction.

Molecular Architecture of **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one**

The unique combination of a chloro, a hydroxyl, and a methyl group on the pyridinone core gives **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one** a distinct chemical personality, influencing its stability, reactivity, and biological potential.^[6]

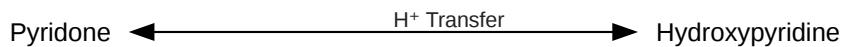
Chemical Identity and Physicochemical Properties

A summary of the key identifiers and experimentally determined or predicted physical properties of the compound is presented below. Its high boiling and flash points suggest significant thermal stability, a crucial attribute for synthetic intermediates.^[7]

Property	Value	Reference
IUPAC Name	6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one	[6]
CAS Number	89379-84-0	[6][7]
Molecular Formula	C ₆ H ₆ ClNO ₂	[6][7]
Molecular Weight	159.57 g/mol	[6][7]
Density	1.481 g/cm ³	[7]
Boiling Point	500.114 °C at 760 mmHg	[7]
Flash Point	256.26 °C	[7]
SMILES	CC1=C(NC(=O)C=C1O)Cl	[6]
InChI Key	QUBIGHOVXYVMCY-UHFFFAOYSA-N	[6]

Tautomerism: The Hydroxy-Pyridone Equilibrium

A fundamental characteristic of 2- and 4-hydroxypyridines is their ability to exist in tautomeric equilibrium with their corresponding pyridone forms.^[8] For **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one**, this equilibrium involves proton transfer between the ring nitrogen and the exocyclic oxygen atoms. While the 4-hydroxy group can also participate in tautomerism, the 2-pyridone form is generally the most stable tautomer for related structures.^[9] This equilibrium is critical as the different tautomers present distinct hydrogen bonding patterns and electronic profiles, which directly impacts molecular recognition by biological targets.



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Caption: Tautomeric equilibrium of the title compound.

Spectroscopic Signature: An Unambiguous Characterization

The structural elucidation of **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one** relies on a combination of spectroscopic techniques. Each method provides unique and complementary information.

Causality: NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.

- Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
 - Expected Signals:
 - A broad singlet in the 10-12 ppm range corresponding to the N-H proton.

- A broad singlet for the O-H proton, with its chemical shift being highly dependent on concentration and solvent.
- A singlet for the lone aromatic proton on the pyridine ring (C3-H).
- A singlet around 2.1-2.3 ppm for the methyl (CH_3) protons.

- ^{13}C NMR Acquisition:
 - Acquire a carbon NMR spectrum.
 - Expected Signals: Six distinct carbon signals are expected. The carbonyl carbon (C2) will be the most downfield (~160-170 ppm), followed by the carbons attached to heteroatoms (C4-OH, C6-Cl). The methyl carbon will be the most upfield signal (~15-20 ppm).

Causality: FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
- Data Acquisition: Record the spectrum from 4000 to 400 cm^{-1} .
- Expected Vibrational Bands:
 - O-H Stretch: A broad band in the region of 3200-3500 cm^{-1} .
 - N-H Stretch: A moderate band around 3100-3300 cm^{-1} .
 - C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm^{-1} , characteristic of the 2-pyridone carbonyl.[10][11]
 - C=C and C=N Stretches: Multiple bands in the 1400-1600 cm^{-1} region.
 - C-Cl Stretch: A band in the 600-800 cm^{-1} region.

Solid-State Structure: Insights from X-ray Crystallography

Causality: Single-crystal X-ray diffraction provides the definitive, three-dimensional arrangement of atoms in the solid state, confirming connectivity and revealing intermolecular interactions like hydrogen bonding that are crucial for understanding crystal packing and physical properties.

- Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetonitrile).[12]
- Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.[12]
- Data Collection:
 - Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion.[12]
 - Collect diffraction data using a diffractometer with monochromatic X-ray radiation (e.g., Mo K α).[12]
- Structure Solution and Refinement:
 - Solve the structure using direct methods or other suitable algorithms.
 - Refine the structural model against the collected data to obtain precise bond lengths, bond angles, and torsion angles.[10]
 - Expected Outcome: The analysis will confirm the planar pyridinone ring structure and reveal intermolecular N-H \cdots O=C and O-H \cdots O=C hydrogen bonds, which likely form extensive networks in the crystal lattice.[11][13]

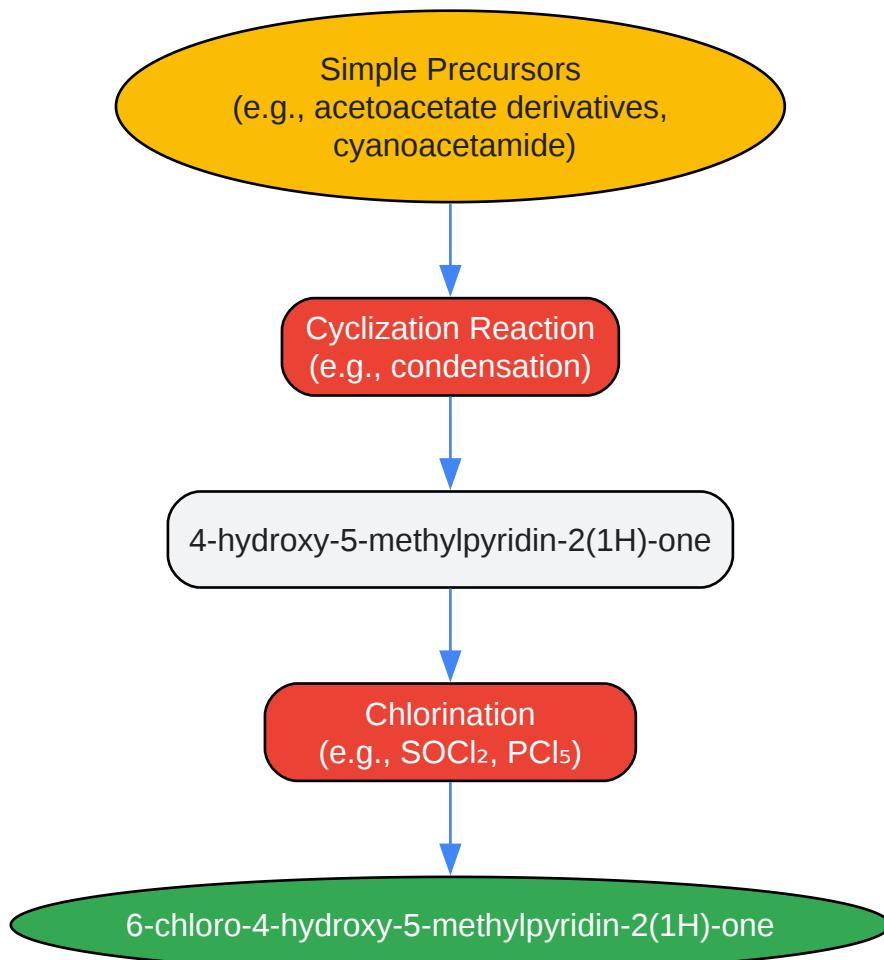
Synthesis and Reactivity

The compound serves as a valuable intermediate, and understanding its synthesis and reactivity is key to its application.[6][7]

Established Synthetic Routes

Several strategies can be employed for the synthesis of **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one**. These often involve cyclization reactions to form the pyridinone ring, followed by

chlorination, or vice versa.[1][6]



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Caption: A generalized workflow for the synthesis of the title compound.

Key Chemical Reactions

The molecule's functionality allows for a range of chemical transformations:

- Nucleophilic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups (e.g., amines, alkoxides). [6]
- Condensation Reactions: The hydroxyl group can participate in condensation reactions.[6]

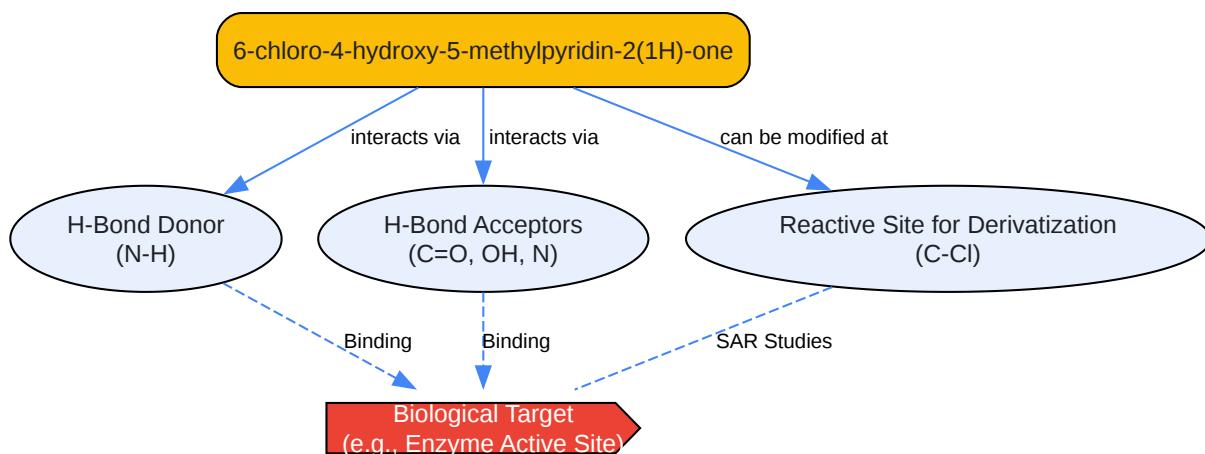
- Electrophilic Substitution: The electron-rich pyridinone ring can undergo electrophilic substitution, although the positions are directed by the existing substituents.

Biological Significance and Therapeutic Potential

While specific, in-depth studies on **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one** are emerging, preliminary data and the well-established activities of the pyridinone class point to significant therapeutic potential.

Known Biological Activities

- Antimicrobial Properties: The compound has been reported to possess activity against various bacterial strains.[6]
- Antioxidant Activity: Studies suggest it may act as a free radical scavenger, indicating potential in mitigating oxidative stress.[6]
- Enzyme Inhibition: It has been investigated as a potential inhibitor of enzymes implicated in disease processes.[6] The pyridinone scaffold is known to be a component of various kinase inhibitors.[1][4]



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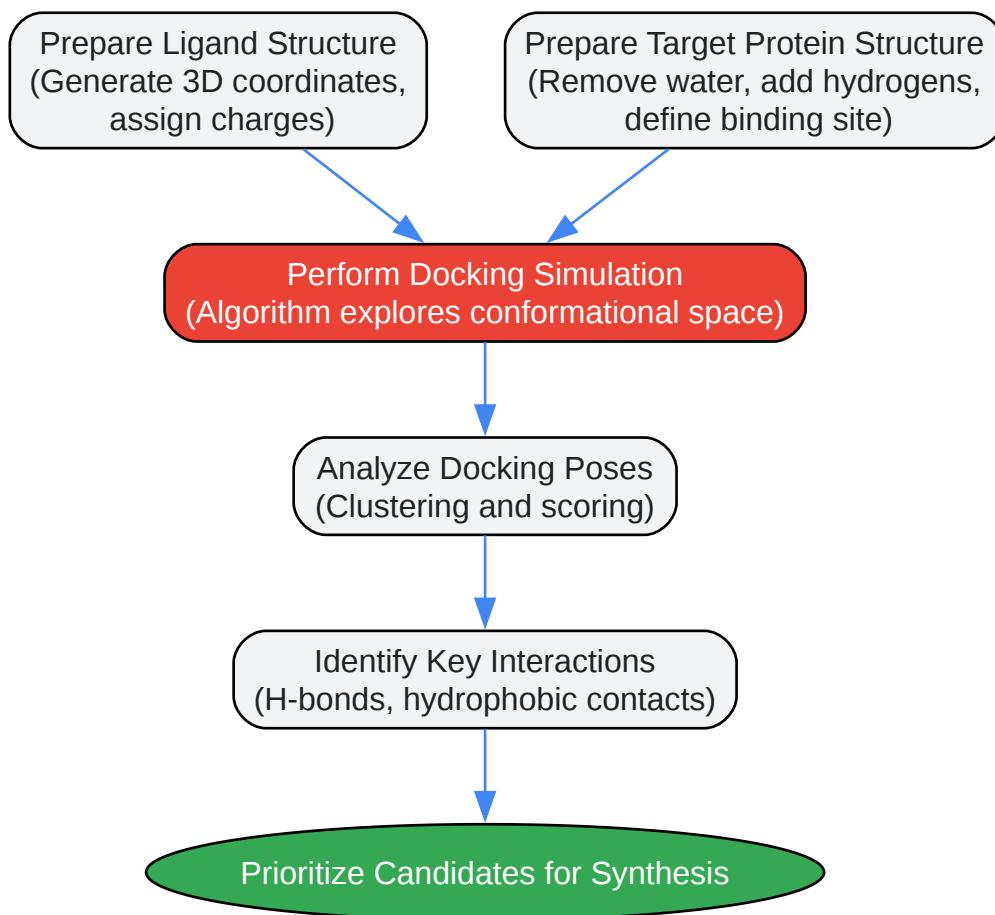
Caption: Molecular features contributing to biological target interaction.

Computational Analysis in Drug Discovery

Computational methods are indispensable for predicting the properties and interactions of molecules like **6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one**, accelerating the drug design cycle.[14][15]

Workflow: Molecular Docking

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This helps in understanding potential mechanisms of action and in prioritizing compounds for synthesis and biological testing.[14][16]



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Caption: Standard workflow for a molecular docking experiment.

Conclusion

6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one is a multifaceted heterocyclic compound. Its molecular structure, characterized by a stable pyridone core, key functional groups, and an important tautomeric equilibrium, makes it a molecule of significant interest. The combination of its inherent biological potential and its utility as a synthetic intermediate positions it as a valuable entity for researchers in medicinal chemistry and drug development. The analytical and computational workflows detailed in this guide provide a robust framework for its further investigation and exploitation in the pursuit of novel therapeutics.

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